molecular formula C19H22N6S B6457997 2-cyclopropyl-4,5-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549042-74-0

2-cyclopropyl-4,5-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457997
CAS No.: 2549042-74-0
M. Wt: 366.5 g/mol
InChI Key: RRJCTIGUOZSSOQ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core fused with a piperazine moiety and substituted with cyclopropyl and dimethyl groups at the 2-, 4-, and 5-positions of the pyrimidine ring. The cyclopropyl substituent likely improves metabolic stability by reducing oxidative degradation compared to bulkier alkyl groups .

Properties

IUPAC Name

4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6S/c1-12-13(2)22-17(14-3-4-14)23-18(12)24-6-8-25(9-7-24)19-16-15(5-10-26-16)20-11-21-19/h5,10-11,14H,3-4,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJCTIGUOZSSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3SC=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Modifications

Key Analogs :

  • Pyrrolo[2,3-d]pyrimidine Derivatives: The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine () replaces the thieno ring with a pyrrolo group.
  • Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () feature a pyrazolo core. These derivatives often show distinct electronic properties, with pyrazolo rings being more electron-deficient than thieno systems, which may alter binding kinetics in enzymatic assays .

Table 1: Impact of Core Heterocycle on Properties

Core Structure Solubility Binding Affinity (Theoretical) Metabolic Stability
Thieno[3,2-d]pyrimidine Moderate High (strong π-π interactions) High (cyclopropyl)
Pyrrolo[2,3-d]pyrimidine High Moderate Moderate
Pyrazolo[3,4-d]pyrimidine Low Variable Low (no cyclopropyl)

Piperazine Substituent Variations

Key Analogs () :

  • Hydroxyethylpiperazine Derivatives :
    The 7-[4-(2-hydroxyethyl)piperazin-1-yl] group () improves solubility via hydrophilic interactions, though it may introduce susceptibility to enzymatic cleavage.

The target compound’s unmodified piperazine linker provides a balance between solubility and stability, while its direct fusion with the thienopyrimidine core ensures rigidity, possibly favoring target engagement .

Table 2: Piperazine Substituent Effects

Substituent Solubility Metabolic Stability Rigidity
4-{thieno[3,2-d]pyrimidin-4-yl} Moderate High High
4-Methylpiperazin-1-yl Low Moderate Moderate
4-(2-Hydroxyethyl)piperazin-1-yl High Low Low

Pyrimidine Ring Substitutions

  • Cyclopropyl vs. Methyl Groups :
    The 2-cyclopropyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl), enabling tighter binding to flat enzymatic pockets. In contrast, analogs with 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl () may exhibit steric clashes in binding sites .
  • Dimethyl vs. Methoxy groups (e.g., 2-(3,4-dimethoxyphenyl) in ) introduce polarity but may lead to faster metabolic clearance .

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